
3-((Trimethylsilyl)ethynyl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Trimethylsilyl)ethynyl)oxetan-3-ol is a chemical compound with the molecular formula C8H14O2Si It features an oxetane ring, which is a four-membered cyclic ether, and a trimethylsilyl group attached to an ethynyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol typically involves the reaction of oxetan-3-ol with trimethylsilylacetylene. One common method includes dissolving oxetan-3-ol in tetrahydrofuran (THF) and cooling the solution in an ice bath. Tetrabutylammonium fluoride (TBAF) is then added dropwise to the solution, and the reaction mixture is stirred for about an hour. After the reaction is complete, diethyl ether and water are added to the mixture to facilitate the extraction of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Trimethylsilyl)ethynyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different oxetane-based products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as peroxytrifluoroacetic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for substitution reactions involving the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with additional functional groups, while reduction can produce simpler oxetane compounds.
Wissenschaftliche Forschungsanwendungen
3-((Trimethylsilyl)ethynyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into oxetane derivatives has shown potential for developing new therapeutic agents, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the trimethylsilyl group. These structural features allow the compound to participate in ring-opening and ring-expansion reactions, which are crucial for its reactivity and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((Trimethylsilyl)ethynyl)oxetan-3-amine hydrogen chloride: This compound features a similar oxetane ring structure but with an amine group instead of a hydroxyl group.
3-Oximinooxetane: Another oxetane derivative, which is used as a precursor for energetic materials.
3-(3-(Trimethylsilyl)phenyl)oxetan-3-ol: This compound has a phenyl group attached to the oxetane ring, providing different reactivity and applications .
Uniqueness
3-((Trimethylsilyl)ethynyl)oxetan-3-ol is unique due to the presence of both the trimethylsilyl group and the ethynyl moiety, which confer distinct reactivity and potential for various chemical transformations. This makes it a versatile compound for use in synthetic chemistry and other research fields.
Eigenschaften
Molekularformel |
C8H14O2Si |
|---|---|
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
3-(2-trimethylsilylethynyl)oxetan-3-ol |
InChI |
InChI=1S/C8H14O2Si/c1-11(2,3)5-4-8(9)6-10-7-8/h9H,6-7H2,1-3H3 |
InChI-Schlüssel |
MLXZXWXHOPHSFE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1(COC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
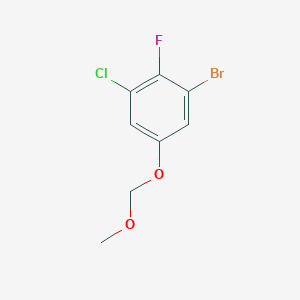

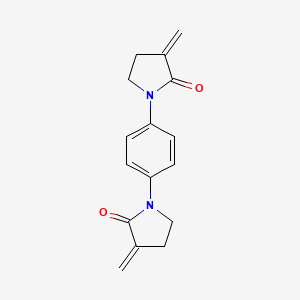


![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
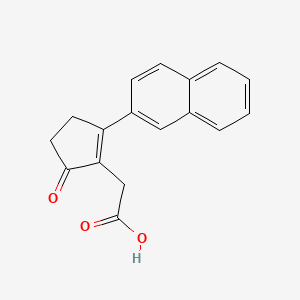
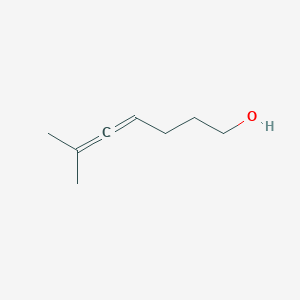
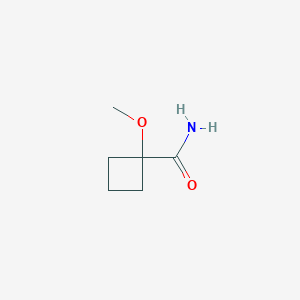
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)
